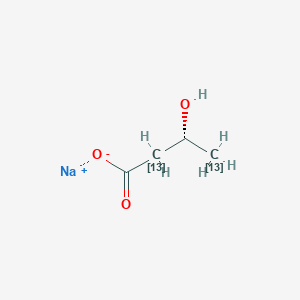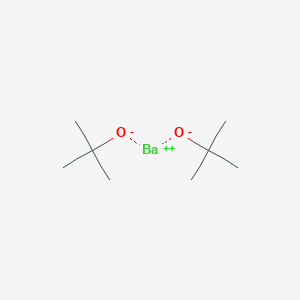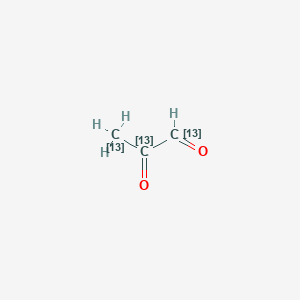
2-oxo(1,2,3-13C3)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo(1,2,3-13C3)propanal: methylglyoxal or pyruvaldehyde , is a dicarbonyl compound with the molecular formula C3H4O2 . It is the aldehyde form of pyruvic acid and contains two carbonyl groups, making it both an aldehyde and a ketone . This compound is found naturally in various foods such as parsnip, garlic, brassicas, and burdock .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-oxo(1,2,3-13C3)propanal can be synthesized through various methods. One common method involves the oxidative cleavage of 1,2-propanediol using oxidizing agents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of alkenes. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a transition metal catalyst, such as cobalt or rhodium . The reaction is carried out under high pressure and temperature to achieve high yields of the desired aldehyde.
Chemical Reactions Analysis
Types of Reactions: 2-oxo(1,2,3-13C3)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvic acid.
Reduction: It can be reduced to form 1,2-propanediol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Pyruvic acid.
Reduction: 1,2-propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-oxo(1,2,3-13C3)propanal has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-oxo(1,2,3-13C3)propanal involves its reactivity with nucleophiles, such as amino groups in proteins and nucleic acids. This reactivity leads to the formation of advanced glycation end-products (AGEs), which can alter the structure and function of biomolecules . The compound’s ability to form cross-links with proteins and nucleic acids is a key factor in its biological effects.
Comparison with Similar Compounds
Pyruvic acid: The keto acid form of 2-oxo(1,2,3-13C3)propanal.
1,2-propanediol: The reduced form of this compound.
Acetone: A simple ketone with a similar structure but lacking the aldehyde group.
Uniqueness: this compound is unique due to its dual functionality as both an aldehyde and a ketone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C3H4O2 |
|---|---|
Molecular Weight |
75.041 g/mol |
IUPAC Name |
2-oxo(1,2,3-13C3)propanal |
InChI |
InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3/i1+1,2+1,3+1 |
InChI Key |
AIJULSRZWUXGPQ-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3][13C](=O)[13CH]=O |
Canonical SMILES |
CC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)

![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
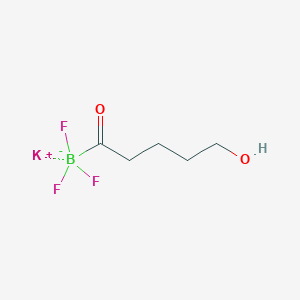
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
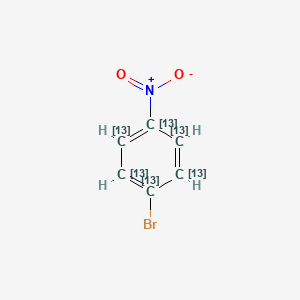
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)
